Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a methoxypropylamino group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and methoxypropylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry: The compound’s unique chemical properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxypropylamino group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(4-methylphenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with target molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(3-methoxypropylamino)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-25-17(23)16-14(19-9-4-10-24-2)11-15(22)21(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBDUXWSKRMAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCOC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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